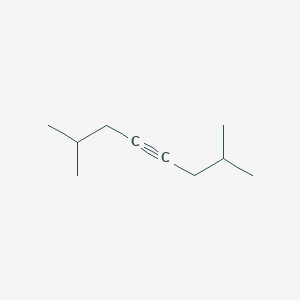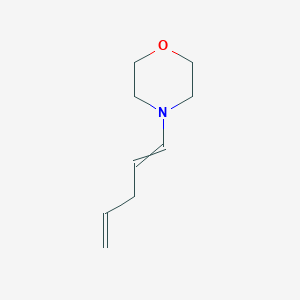![molecular formula C22H13NO4S B14622640 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-34-4](/img/structure/B14622640.png)
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioxanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include various substituted thioxanthene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Thioxanthene derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photoinitiators for polymerization processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-dione
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-tetraone
Uniqueness
Compared to similar compounds, 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and methoxy groups enhances its reactivity and potential for forming diverse derivatives with varied applications.
Propiedades
Número CAS |
60878-34-4 |
|---|---|
Fórmula molecular |
C22H13NO4S |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-amino-7-methoxynaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C22H13NO4S/c1-27-21-16-20(26)12-8-4-5-9-13(12)28-22(16)15-14(17(21)23)18(24)10-6-2-3-7-11(10)19(15)25/h2-9H,23H2,1H3 |
Clave InChI |
ZANKQSFPMWCUJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C3C(=C1N)C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

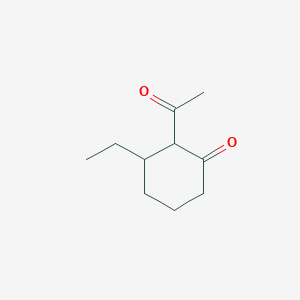
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
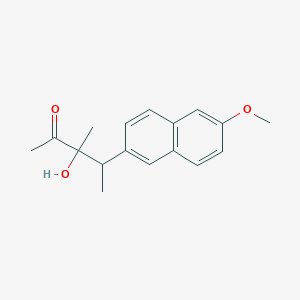
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)


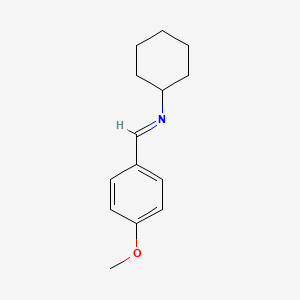
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
